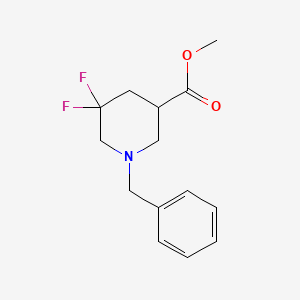

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Beschreibung

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (CAS: 1356338-67-4) is a fluorinated piperidine derivative with a benzyl substituent at the 1-position and a methyl ester group at the 3-position. The molecule features a six-membered piperidine ring substituted with two fluorine atoms at the 5-position, enhancing its electronic and steric properties. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules due to its unique stereoelectronic profile . Its molecular formula is C₁₅H₁₇F₂NO₂, with a purity of 95% as reported in commercial catalogs .

Eigenschaften

IUPAC Name |

methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c1-19-13(18)12-7-14(15,16)10-17(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIYAMJKCFFASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN(C1)CC2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methodology Based on Nucleophilic Substitution and Functional Group Transformations

Overview:

This approach involves the initial synthesis of a suitably substituted piperidine precursor, followed by selective fluorination at the 5,5-positions, and subsequent esterification to introduce the methyl ester group at the 3-position.

Preparation of Piperidine Core:

- Starting from commercially available or synthesized piperidine derivatives, such as 1-benzylpiperidine or its precursors.

- Introduction of the benzyl group at the nitrogen atom via nucleophilic substitution or reductive amination.

Selective Difluorination at the 5-Position:

- Using electrophilic or nucleophilic fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or similar reagents, to achieve regioselective difluorination at the 5-position.

- Patent CN113549068A describes a similar process where difluorination is achieved on a piperidine ring with hydroxymethyl groups, indicating the feasibility of such transformations.

Esterification at the 3-Position:

- The introduction of the methyl carboxylate group at the 3-position can be achieved through esterification of a corresponding acid intermediate, often via methylation with methyl iodide or methyl sulfate under basic conditions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Piperidine core synthesis | Benzylation, reductive amination | 85-90% | From benzyl chloride or aldehyde |

| Difluorination | DAST, low temperature | 70-80% | Regioselective fluorination at 5-position |

| Esterification | Methyl iodide, base | 85-90% | Conversion of acid to methyl ester |

Fluorination Strategies and Regioselectivity

Advanced fluorination techniques are crucial for obtaining the 5,5-difluoro substitution pattern:

-

- Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms selectively.

-

- Employing diethylaminosulfur trifluoride (DAST) or similar reagents for difluorination at activated sites on the piperidine ring.

- The patent CN113549068A highlights a method where difluorination at the 5-position is achieved with high regioselectivity, leveraging the electronic effects of substituents on the piperidine ring.

- The process involves initial formation of a hydroxymethyl intermediate, followed by fluorination to install the difluoro groups.

One-Pot Multi-Component Synthesis Approaches

Recent advances suggest the possibility of one-pot synthesis combining multiple steps:

- Stepwise assembly starting from simple precursors such as benzylamine, formaldehyde, and fluorinating agents.

- Sequential functionalization allows for the incorporation of fluorines and ester groups in a controlled manner, reducing purification steps and improving overall efficiency.

| Approach | Advantages | Challenges | Yield Range |

|---|---|---|---|

| Multi-step synthesis | High regioselectivity | Longer reaction times | 60-75% overall |

| One-pot synthesis | Simplified process | Control over regioselectivity | 50-65% |

Table 1: Summary of Preparation Methods

| Method | Key Reagents | Main Steps | Typical Yield | Remarks |

|---|---|---|---|---|

| Nucleophilic substitution + fluorination | Benzyl chloride, DAST | Benzylation, regioselective difluorination | 70-80% | Patent CN113549068A |

| Direct fluorination + esterification | Selectfluor, methyl iodide | Fluorination, methylation | 60-75% | Patent CN113549068A |

| Multi-component one-pot | Benzylamine, formaldehyde, fluorinating agents | Sequential addition, fluorination, esterification | 50-65% | Emerging approach |

Note: The choice of method depends on the desired purity, regioselectivity, and scale.

Research Insights and Optimization Strategies

- Selectivity Control: The electronic nature of substituents influences fluorination regioselectivity. Electron-withdrawing groups facilitate selective fluorination at the 5-position.

- Yield Optimization: Using low-temperature conditions during fluorination minimizes side reactions and enhances selectivity.

- Purification: Chromatography and recrystallization are employed to purify intermediates and final compounds, ensuring high purity suitable for pharmaceutical research.

Analyse Chemischer Reaktionen

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of the corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique difluoromethyl group enhances its reactivity and selectivity in chemical reactions .

2. Biology

- Biological Activity : Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is being studied for its potential effects on enzyme function and cellular processes. It has shown promise in modulating neurotransmitter release and influencing metabolic pathways .

3. Medicine

- Therapeutic Potential : Ongoing research is exploring its application as a therapeutic agent for neurological disorders. Studies have indicated that it may act as a neuromodulator by altering neurotransmitter levels in vitro .

Case Studies and Research Findings

Several studies have highlighted the therapeutic applications of this compound:

- Neurotransmitter Modulation : A study demonstrated that this compound significantly alters neurotransmitter release in vitro, indicating its potential as a neuromodulator. The data showed a dose-dependent increase in neurotransmitter levels within cultured neurons .

- Enzyme Inhibition : Another investigation tested this compound against various enzymes involved in metabolic pathways. Results indicated effective inhibition at nanomolar concentrations, suggesting a promising role in metabolic regulation .

- Pharmacokinetics : Pharmacokinetic studies revealed favorable absorption and distribution characteristics for this compound, which are critical for its efficacy as a therapeutic agent. Stability was confirmed through ADME (Absorption, Distribution, Metabolism, Excretion) assays .

Wirkmechanismus

The mechanism of action of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound is known to interact with enzymes and receptors in the central nervous system, modulating their activity.

Pathways Involved: It affects various signaling pathways, including those involved in neurotransmission and cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate can be contextualized by comparing it to analogous piperidine and heterocyclic derivatives. Below is a detailed analysis:

Ethyl 1-Benzyl-5,5-Difluoro-4-Oxopiperidine-3-Carboxylate (CAS: 1067915-34-7)

- Structural Differences : This compound replaces the methyl ester with an ethyl ester and introduces a 4-oxo group on the piperidine ring.

- The ethyl ester may confer slower metabolic hydrolysis than the methyl ester, affecting pharmacokinetics .

- Molecular Formula: C₁₆H₁₇F₂NO₃.

1-Benzyl-5,5-Dimethylpyrrolidin-3-One Hydrochloride

- Structural Differences: A five-membered pyrrolidinone ring replaces the six-membered piperidine, with dimethyl substituents instead of difluoro.

- Dimethyl groups lack the strong electron-withdrawing effects of fluorine, diminishing electronic modulation of the scaffold .

- Applications : Used in pharmaceutical synthesis, emphasizing its role in drug candidate development .

Methyl 1-Benzyl-1,6-Dihydro-6-Oxopyridine-3-Carboxylate (CAS: 77837-11-7)

- Structural Differences : Features a partially unsaturated dihydro-oxopyridine ring instead of a saturated piperidine.

- Functional Implications :

- Molecular Formula: C₁₄H₁₃NO₃.

Methyl 5,5-Difluoropiperidine-3-Carboxylate Hydrochloride

- Structural Differences : Lacks the benzyl group at the 1-position and exists as a hydrochloride salt.

- The hydrochloride salt enhances crystallinity, aiding in purification but requiring pH adjustment for biological assays .

Table 1: Comparative Analysis of Key Compounds

| Compound Name | CAS | Ring Type | Substituents | Key Functional Groups | Molecular Formula |

|---|---|---|---|---|---|

| This compound | 1356338-67-4 | Piperidine | 1-Benzyl, 5,5-difluoro | Methyl ester | C₁₅H₁₇F₂NO₂ |

| Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | 1067915-34-7 | Piperidine | 1-Benzyl, 4-oxo, 5,5-difluoro | Ethyl ester | C₁₆H₁₇F₂NO₃ |

| 1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride | N/A | Pyrrolidinone | 1-Benzyl, 5,5-dimethyl | Ketone, hydrochloride salt | C₁₂H₁₆ClNO |

| Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate | 77837-11-7 | Dihydrooxopyridine | 1-Benzyl, 6-oxo | Methyl ester | C₁₄H₁₃NO₃ |

Biologische Aktivität

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme modulation and interaction with cellular pathways. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the central nervous system. Key aspects include:

- Molecular Targets : The compound is known to modulate the activity of various enzymes and receptors, influencing neurotransmission and cellular metabolism.

- Pathways Involved : It affects several signaling pathways that are critical for neuronal function and may play a role in the treatment of neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 1-benzylpiperidine-3-carboxylate | Lacks difluoromethyl group | Moderate enzyme inhibition |

| Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate | Different fluorine positioning | Enhanced receptor affinity |

| This compound | Unique difluoromethyl group | Superior modulation of neurotransmission |

The difluoromethyl group present in this compound enhances its chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neurotransmitter Modulation : A study demonstrated that this compound significantly alters neurotransmitter release in vitro, indicating its potential as a neuromodulator. The data showed a dose-dependent increase in neurotransmitter levels within cultured neurons .

- Enzyme Inhibition : In another investigation, this compound was tested against various enzymes involved in metabolic pathways. The results indicated that it effectively inhibited specific enzymes at nanomolar concentrations, suggesting a promising role in metabolic regulation .

- Pharmacokinetics : Pharmacokinetic studies revealed that this compound exhibits favorable absorption and distribution characteristics, which are critical for its efficacy as a therapeutic agent. Its stability in biological systems was confirmed through a series of ADME (Absorption, Distribution, Metabolism, Excretion) assays .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, and how can intermediates be characterized?

- Methodology : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or esterification. For example, piperidine ring fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor reagents under anhydrous conditions. Intermediates are characterized via / NMR and HPLC-MS to confirm regioselectivity and purity. Crystallographic validation (e.g., SHELX or ORTEP-3 ) is recommended for structural confirmation .

- Data Contradiction : Discrepancies in NMR shifts may arise from conformational flexibility; computational modeling (DFT) can resolve ambiguities.

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Methodology : Perform accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV and LC-MS to identify byproducts. Fluorinated piperidines are prone to hydrolysis; use Karl Fischer titration to track moisture uptake .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Methodology : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric fluorination. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and VCD spectroscopy (vibrational circular dichroism) are critical for enantiomeric excess (ee) determination. Computational docking studies can predict steric effects of the benzyl group on fluorination .

- Data Contradiction : Conflicting ee values between HPLC and NMR may arise from solvent-dependent conformational changes; use low-temperature NMR to minimize dynamic effects.

Q. How does the 5,5-difluoro substitution influence the piperidine ring’s puckering dynamics?

- Methodology : Analyze ring puckering via X-ray crystallography (refine with SHELXL ) and apply Cremer-Pople parameters to quantify out-of-plane displacements. Fluorine’s electronegativity increases chair-to-boat transition barriers; compare with non-fluorinated analogs using DFT-based transition-state calculations .

- Data Contradiction : Discrepancies between crystallographic and computational puckering angles may reflect crystal-packing forces; use molecular dynamics simulations in explicit solvent.

Q. What are the challenges in interpreting NMR spectra for fluorinated piperidines, and how can they be mitigated?

- Methodology : Fluorine’s strong spin-spin coupling () complicates splitting patterns. Use 2D -COSY and heteronuclear HMBC to resolve coupling networks. For ambiguous signals, synthesize selectively deuterated analogs to simplify spectra .

Experimental Design and Validation

Q. How should researchers validate the absence of polymorphic forms in this compound?

- Methodology : Conduct powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to detect polymorphs. Fluorinated compounds often exhibit limited polymorphism due to strong intermolecular C-F···H interactions; compare experimental PXRD with Mercury CSD simulations .

Q. What analytical workflows resolve conflicting mass spectrometry data for degradation products?

- Methodology : Use high-resolution LC-MS/MS with post-column isotope dilution to distinguish isobaric fragments. For fluorinated byproducts, employ -edited HSQC NMR to isolate signals. Cross-validate with theoretical fragmentation patterns (e.g., mzCloud) .

Structural and Mechanistic Insights

Q. How does the benzyl group at the N1 position affect the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform Hammett studies to correlate substituent effects on reaction rates. The benzyl group’s electron-donating nature may stabilize transition states in Pd-catalyzed couplings; compare with tert-butyl or acetyl analogs .

Q. What computational tools predict the solvatomorphism of this compound?

- Methodology : Use COSMO-RS or Morphology Prediction modules in Materials Studio to model solvent-co-crystal interactions. Validate with dynamic vapor sorption (DVS) experiments .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.